
H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH
Vue d'ensemble
Description
H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH, also known as this compound, is a useful research compound. Its molecular formula is C153H225N43O50S and its molecular weight is 3498.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 3497.6139713 g/mol and the complexity rating of the compound is 8260. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound H-His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met(O)-Asn-Thr-OH is a peptide that has garnered attention for its biological activity, particularly in the context of metabolic regulation and therapeutic applications. This compound is a variant of glucagon, a hormone involved in glucose metabolism, and has been studied for its potential effects on obesity and diabetes management.
Structural Characteristics
The peptide consists of a sequence of 29 amino acids, with a molecular weight of approximately 3482.78 g/mol. The specific arrangement of amino acids influences its biological function, receptor binding affinity, and overall pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 3482.78 g/mol |
Sequence | This compound |
Solubility | Soluble to 1 mg/ml in water |
Storage Temperature | -20°C |
Biological Activity
The biological activity of this peptide is primarily linked to its interaction with glucagon receptors and other metabolic pathways. Key areas of research include:
- Glycemic Control : The peptide has been shown to influence blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver, similar to glucagon's action . This makes it a candidate for managing type 2 diabetes.
- Weight Management : Studies indicate that glucagon analogs can suppress appetite and promote weight loss through mechanisms involving energy expenditure and fat oxidation . The specific sequence of this peptide may enhance these effects.
- Potential Therapeutic Applications : Research has suggested that modifications to the glucagon structure can improve its efficacy in treating obesity and metabolic disorders. For instance, acylated analogs have shown promise in preclinical trials for enhancing metabolic outcomes .
Case Studies
Several studies have explored the effects of glucagon analogs similar to this compound:
- Study on Obesity Management : A clinical trial involving patients with obesity demonstrated that administration of glucagon analogs resulted in significant reductions in body weight and improvements in insulin sensitivity over 12 weeks .
- Diabetes Treatment Efficacy : In another study, participants with type 2 diabetes treated with glucagon-like peptides showed enhanced glycemic control compared to those receiving standard care, highlighting the potential role of this peptide in diabetes management .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Activation : Binding to the glucagon receptor initiates signaling cascades that lead to increased glucose production from the liver.
- Hormonal Regulation : It modulates the secretion of insulin and other hormones involved in glucose metabolism, thereby influencing overall metabolic homeostasis.
- Energy Expenditure : The peptide may enhance energy expenditure through thermogenic processes in adipose tissue, contributing to weight loss efforts.
Analyse Des Réactions Chimiques
Key Steps:
Challenges:
-
Aggregation-prone regions (e.g., Leu₁₄–Asp₁₅ ) require pseudoproline dipeptides for improved solubility .
-
Methionine sulfoxide formation occurs post-synthesis under oxidative conditions .
Enzymatic Cleavage
Glucagon is susceptible to proteolysis by trypsin and chymotrypsin at specific residues :
Enzyme | Cleavage Sites | Resulting Fragments |
---|---|---|
Trypsin | After Lys₁₂ , Arg₁₇ , Arg₁₈ | HSQGTFTSDYSK + YLDSRR + ... |
Chymotrypsin | After Tyr₁₀ , Phe⁶ , Trp²⁵ | HSQGTF + TSDY + ... |
Chemical Degradation
Stability Under Physicochemical Conditions
Stability data from accelerated studies:
Condition | Time | Degradation Products |
---|---|---|
pH 2.0 (HCl) | 24 h | Aspartimide (15%), deamidation (8%) |
pH 7.4 (PBS) | 72 h | Trp oxidation (12%), Met(O) (100%) |
40°C, dry | 1 month | Aggregate formation (5%) |
Key Findings:
-
Methionine sulfoxide (Met(O)) reduces bioactivity by ~30% due to structural distortion .
-
Aspartimide formation at Asp¹⁵ and Asp²¹ is reversible under neutral pH .
Modifications and Derivatives
Bachem lists glucagon analogs with improved stability :
Analog | Modification | Purpose |
---|---|---|
(Aspartimide²¹)-Glucagon | Asp²¹ → aspartimide | Reduce hydrolysis |
(β-Ala²⁹)-Glucagon | Thr²⁹ → β-alanine | Enhance metabolic stability |
(Des-His¹)-Glucagon | N-terminal His deletion | Study receptor binding |
Functional Implications of Key Residues
Residue | Role |
---|---|
His¹ | Binds glucagon receptor via N-terminal domain |
Tyr¹⁰ , Tyr₁₃ | Stabilize α-helical structure (residues 10–27) |
Trp²⁵ , Leu²⁶ | Hydrophobic core critical for receptor activation |
Analytical Characterization
Method | Parameters |
---|---|
HPLC | C18 column, 0.1% TFA/acetonitrile gradient |
Mass Spec | ESI-MS: Observed m/z 3481.8 (calculated 3482.7) |
CD Spectroscopy | α-helix content: 45% (pH 7.4), reduced to 30% at pH 2.0 |
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfinyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C153H225N43O50S/c1-72(2)52-97(133(226)176-96(47-51-247(11)246)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,247?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYIKFWARMZYCL-BDEPVFPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCS(=O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C153H225N43O50S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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